ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate
Overview
Description
Ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild conditions . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the benzoate moiety or the imidazole ring, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the benzoate group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the benzoate group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity . The benzoate moiety can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate can be compared with other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion binding.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Clotrimazole: An antifungal medication with an imidazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[2-(1H-imidazol-5-yl)ethylcarbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-2-21-14(20)11-3-5-12(6-4-11)19-15(22)17-8-7-13-9-16-10-18-13/h3-6,9-10H,2,7-8H2,1H3,(H,16,18)(H2,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTKKWKXLQSPLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CN=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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